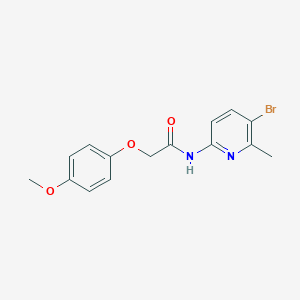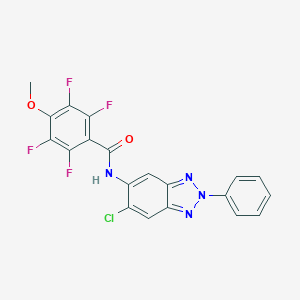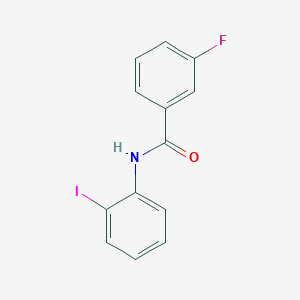![molecular formula C23H22ClN3O3S B250807 N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-methoxybenzamide](/img/structure/B250807.png)
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-methoxybenzamide is a chemical compound that has gained significant attention in scientific research. It is a potent and selective inhibitor of a specific protein that plays a crucial role in various physiological processes.
Wirkmechanismus
The mechanism of action of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-methoxybenzamide involves the inhibition of a specific protein called protein kinase B (PKB). PKB plays a crucial role in various cellular processes, including cell growth, differentiation, and survival. Inhibition of PKB activity by N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-methoxybenzamide leads to the suppression of cell growth and induction of apoptosis, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-methoxybenzamide has been shown to exhibit potent anti-cancer activity in various preclinical studies. It has been demonstrated to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, it has been shown to exhibit low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-methoxybenzamide is its high selectivity towards PKB. This makes it a valuable tool for studying the role of PKB in various cellular processes. However, one of the limitations of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-methoxybenzamide is its limited solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-methoxybenzamide. One direction is to investigate its potential as a therapeutic agent for the treatment of various types of cancer. Another direction is to explore its potential as a tool for studying the role of PKB in various physiological processes. Additionally, further studies are needed to optimize its pharmacokinetic properties and improve its solubility in aqueous solutions.
Synthesemethoden
The synthesis of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-methoxybenzamide involves several steps. The first step is the preparation of 3-chloro-4-nitroaniline, which is then reacted with 2-methoxybenzoyl chloride to form the corresponding amide. The amide is then reduced with sodium borohydride to obtain the intermediate, which is further reacted with 4-(2-thienylcarbonyl)-1-piperazine to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of a specific protein involved in the regulation of cell growth and differentiation. This makes it a promising candidate for the treatment of various types of cancer, including breast, prostate, and lung cancer.
Eigenschaften
Molekularformel |
C23H22ClN3O3S |
|---|---|
Molekulargewicht |
456 g/mol |
IUPAC-Name |
N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-2-methoxybenzamide |
InChI |
InChI=1S/C23H22ClN3O3S/c1-30-20-6-3-2-5-17(20)22(28)25-16-8-9-19(18(24)15-16)26-10-12-27(13-11-26)23(29)21-7-4-14-31-21/h2-9,14-15H,10-13H2,1H3,(H,25,28) |
InChI-Schlüssel |
CVEWGBKCBBDFKL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)Cl |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B250730.png)
![2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B250731.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B250733.png)





![N-[2-(difluoromethoxy)phenyl]-4-isobutoxybenzamide](/img/structure/B250744.png)

![5-chloro-N-[2-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B250746.png)
![Methyl 2-[(2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B250747.png)
![N-{4-[(2-methoxy-3-methylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250748.png)